molecular formula C18H22N2O5 B1532231 Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid CAS No. 1219423-55-8

Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid

Cat. No. B1532231
M. Wt: 346.4 g/mol
InChI Key: FHHQCFVVCMNABC-UHFFFAOYSA-N
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Description

Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid (Boc-DL-THN-1-COOH) is an important organic compound that has been extensively studied in recent years. It is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. Boc-DL-THN-1-COOH has been used as a building block for the synthesis of various drugs, as a catalyst in the synthesis of peptides and proteins, and as an intermediate in the synthesis of other important compounds. The compound has also been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Peptide Assembly

The synthesis of complex molecules like cyclosporine illustrates the application of similar compounds in constructing peptide sequences through various strategic approaches. For example, different strategic ways have been utilized for the synthesis of Boc-protected peptide sequences, demonstrating the utility of these compounds in synthetic organic chemistry and peptide synthesis. This includes the use of tert-butoxycarbonyl (Boc) amino-protecting groups in peptide assembly, highlighting their importance in the stepwise construction of complex molecules (Wenger, 1983).

Catalysis

Boronic acid catalysis presents a novel application area where compounds similar to Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid might find utility. Boronic acids have emerged as valuable catalysts in various organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups. This enables both electrophilic and nucleophilic modes of activation, facilitating the transformation of alcohols and carboxylic acids into valuable products under mild conditions (Hall, 2019).

Polymer Chemistry

In polymer chemistry, the controlled synthesis of amino acid-based polymers through reversible addition–fragmentation chain transfer (RAFT) polymerization is a significant area of application. Compounds similar to Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid are used to afford well-defined polymers with controlled molecular weight and narrow distribution. This includes the synthesis of block copolymers and the study of their pH-responsive behavior, showcasing the versatility of such compounds in designing functional materials (Kumar, Roy, & De, 2012).

Nanotechnology

In nanotechnology, the synthesis and characterization of nanoparticles for targeted cancer therapy represent another application domain. Novel nanocarriers based on modified polymers incorporating Boc-protected amino groups have been developed for drug delivery, demonstrating the potential of such compounds in biomedical applications. These nanocarriers exhibit pH-responsive behavior and targeted delivery capabilities, underscoring their significance in developing advanced therapeutic solutions (Khoee & Rahmatolahzadeh, 2012).

properties

IUPAC Name

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)20-8-7-11-12-9-10(24-4)5-6-13(12)19-14(11)15(20)16(21)22/h5-6,9,15,19H,7-8H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQCFVVCMNABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)NC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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